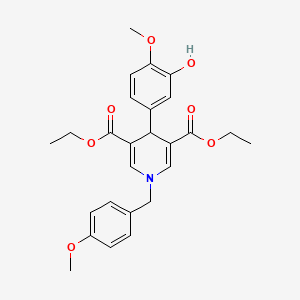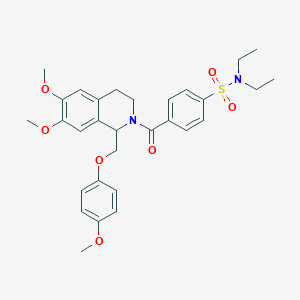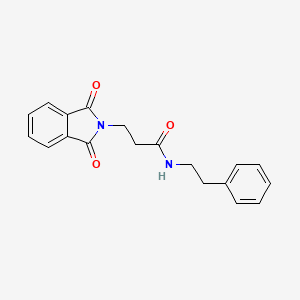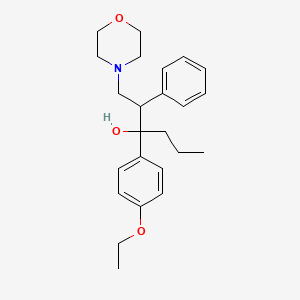
Diethyl 4-(3-hydroxy-4-methoxyphenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-DIETHYL 4-(3-HYDROXY-4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxy, methoxy, and carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 4-(3-HYDROXY-4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with ethyl acetoacetate in the presence of ammonia or ammonium acetate, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Applications De Recherche Scientifique
3,5-DIETHYL 4-(3-HYDROXY-4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,5-DIETHYL 4-(3-HYDROXY-4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, particularly those involved in oxidative stress and inflammation . The compound’s hydroxy and methoxy groups play a crucial role in its binding affinity and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (3-hydroxy-4-methoxyphenyl)acetate
- (4-hydroxy-3-methoxyphenyl)acetaldehyde
- Methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate
Uniqueness
Compared to these similar compounds, 3,5-DIETHYL 4-(3-HYDROXY-4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE stands out due to its unique dihydropyridine core and the presence of multiple functional groups.
Propriétés
Formule moléculaire |
C26H29NO7 |
|---|---|
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
diethyl 4-(3-hydroxy-4-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H29NO7/c1-5-33-25(29)20-15-27(14-17-7-10-19(31-3)11-8-17)16-21(26(30)34-6-2)24(20)18-9-12-23(32-4)22(28)13-18/h7-13,15-16,24,28H,5-6,14H2,1-4H3 |
Clé InChI |
WWNZZXYCNLPTBA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)OC)O)C(=O)OCC)CC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,5-dimethoxyphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11208127.png)

![[7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11208136.png)
![2-{[5-(4-chlorobenzoyl)-2-furyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11208142.png)
![1-(3-chlorophenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11208149.png)
![N-(3,4-difluorophenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11208152.png)


![2-cyclohexyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11208167.png)
![2-chloro-7-(4-methoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11208174.png)
![2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B11208176.png)
![(5E)-5-(2-methoxybenzylidene)-9-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazoline](/img/structure/B11208177.png)
